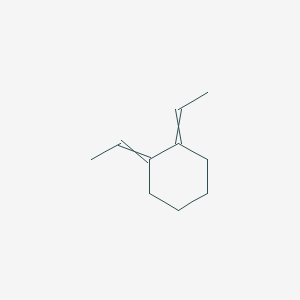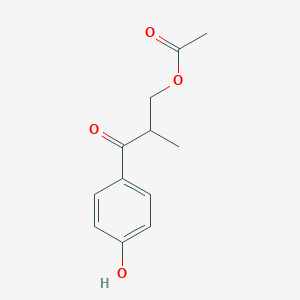
12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol is a chemical compound characterized by its unique structure, which includes both ether and thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols with thiol-containing reagents under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the ether and thiol linkages.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the disulfide bonds back into thiol groups.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of new ether or thioether compounds.
Scientific Research Applications
12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol exerts its effects is primarily through its thiol and ether groups. The thiol groups can form disulfide bonds, which are crucial in stabilizing protein structures. The ether linkages provide flexibility and solubility, making the compound versatile in various applications.
Comparison with Similar Compounds
3,6-Dioxa-1,8-octanediol: Another compound with ether linkages but lacks thiol groups.
Dithiothreitol (DTT): Contains thiol groups but does not have the ether linkages present in 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol.
Uniqueness: this compound is unique due to its combination of ether and thiol groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
90577-90-5 |
|---|---|
Molecular Formula |
C24H50O4S2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
5-[5-[4-[5-(5-hydroxypentylsulfanyl)pentoxy]butoxy]pentylsulfanyl]pentan-1-ol |
InChI |
InChI=1S/C24H50O4S2/c25-15-5-1-11-21-29-23-13-3-7-17-27-19-9-10-20-28-18-8-4-14-24-30-22-12-2-6-16-26/h25-26H,1-24H2 |
InChI Key |
CZUJWQCDZUNNJL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CCSCCCCCOCCCCOCCCCCSCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)












![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
